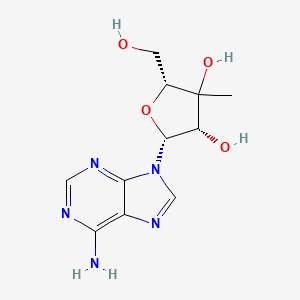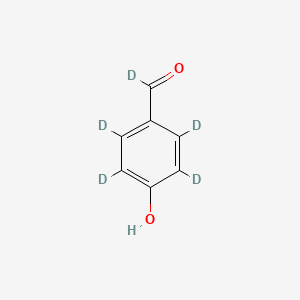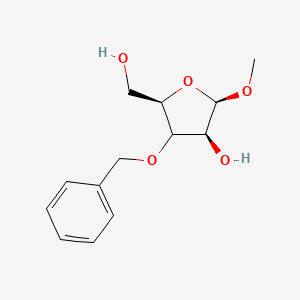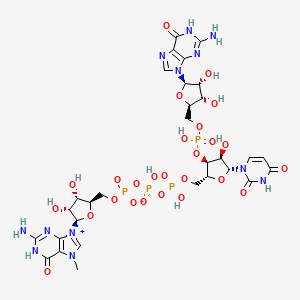
m7GpppUpG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m7GpppUpG is an oligonucleotide and a trinucleotide cap analogue, specifically an M7GpppNpG analogue. It is used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound is significant in the study of RNA biology and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppUpG involves the chemical assembly of nucleotides to form the trinucleotide cap structure. The process typically includes the use of phosphoramidite chemistry, where nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle the repetitive addition of nucleotides efficiently. The purification of the final product is achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
m7GpppUpG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides. Substitution reactions can result in modified nucleotides with different functional groups .
科学研究应用
m7GpppUpG has a wide range of applications in scientific research:
Chemistry: Used as a chemical tool for the synthesis of RNA with specific cap structures.
Biology: Helps in studying the role of RNA caps in gene expression and RNA stability.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes .
作用机制
m7GpppUpG exerts its effects by mimicking the natural cap structures found at the 5’ end of eukaryotic mRNA. These cap structures are crucial for the stability, translation, and processing of mRNA. The compound interacts with cap-binding proteins and enzymes involved in mRNA metabolism, thereby influencing gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppA: A cap analogue with adenine as the first transcribed nucleotide.
m7GpppC: A cap analogue with cytosine as the first transcribed nucleotide
Uniqueness
m7GpppUpG is unique due to its specific structure, which allows it to be used in the synthesis of RNA with cap 0 or cap 1 structures. This versatility makes it a valuable tool in RNA research and therapeutic development .
属性
分子式 |
C30H40N12O26P4 |
|---|---|
分子量 |
1108.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C30H40N12O26P4/c1-39-8-42(22-14(39)24(50)38-29(32)36-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)40-3-2-12(43)34-30(40)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)41-7-33-13-21(41)35-28(31)37-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H10-,31,32,34,35,36,37,38,43,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI 键 |
CGUSAPZCEXDQPE-POYLIAOGSA-N |
手性 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



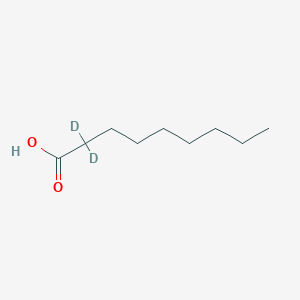
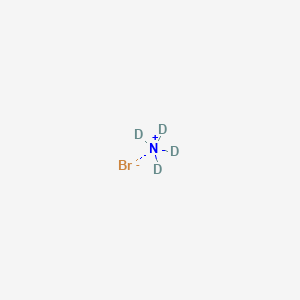
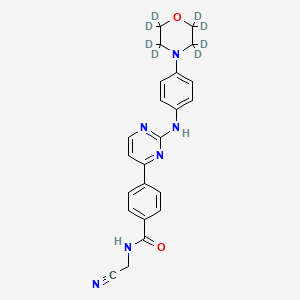

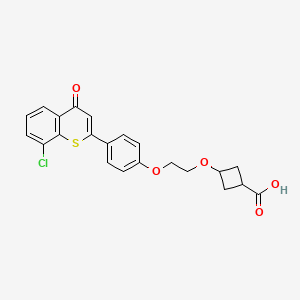
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
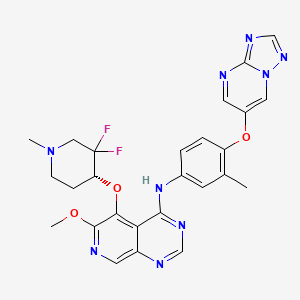
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
